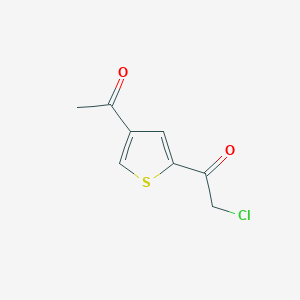

1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one

Descripción general

Descripción

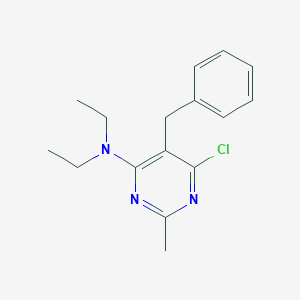

The compound "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, which shares the acetyl and chlorophenyl groups, although it is a pyrazoline derivative . The second and third papers describe the synthesis and characterization of a dichloroacetate compound with an imidazolidinyl moiety and a methoxyphenyl group . These compounds, while not identical, provide insight into the synthesis and properties of chloroacetate and acetyl-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of specific moieties and the use of various reagents. For example, the synthesis of the pyrazoline derivative mentioned in the first paper is not detailed, but it is likely to involve a cyclization reaction given the nature of pyrazoline compounds . The second and third papers describe a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to form the dichloroacetate compound . This suggests that the synthesis of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" could also involve a one-pot reaction strategy, possibly starting with a thiophene derivative and an appropriate chloroacetate or acetyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" has been confirmed using various spectroscopic techniques. In the first paper, IR and X-ray single crystal diffraction were used alongside DFT calculations to confirm the structure of the pyrazoline compound . The second and third papers also utilized 1H NMR, MS, FTIR techniques, and X-ray crystallography to confirm the structure of the synthesized dichloroacetate compound . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" to ensure the correct synthesis and to understand its conformation and electronic properties.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one," but they do provide insights into the reactivity of similar compounds. The presence of acetyl and chloro groups in these compounds suggests potential reactivity in nucleophilic substitution reactions or further acylation reactions . The chemical behavior of the thiophene ring in the target compound could also be inferred from these studies, as thiophene is known to undergo electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" have been explored through computational and experimental methods. The first paper provides thermodynamic properties at different temperatures, which could be relevant to understanding the stability and reactivity of the target compound . Although the exact physical properties of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" are not provided, it can be anticipated that its melting point, boiling point, and solubility would be influenced by the presence of the acetyl and chloro groups, as well as the thiophene ring.

Aplicaciones Científicas De Investigación

Electrophilic Reactivity and Pyrolysis

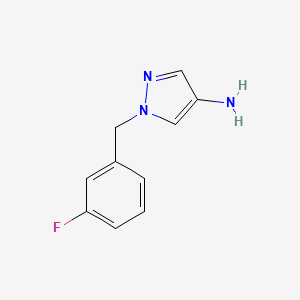

- Researchers have investigated the electrophilic aromatic reactivities through the pyrolysis of esters, including derivatives related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one. This has provided insights into the reactivity of N-containing heterocycles, crucial for understanding the chemical behavior of such compounds in various conditions (August, Davis, & Taylor, 1986).

Polymerization and Electrochemical Properties

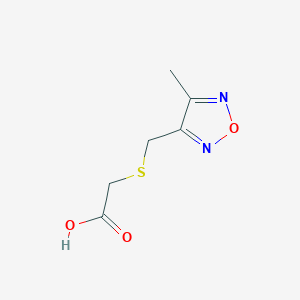

- The synthesis and characterization of conducting copolymers involving molecules similar to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one have been explored. These studies are essential for developing new materials with potential applications in electronics, such as electrochromic devices (Ertas, Çırpan, & Toppare, 2004).

Biological Evaluation for Anti-inflammatory Properties

- Some derivatives of 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one have been synthesized and evaluated for their potential anti-inflammatory activity. This research is crucial for pharmaceutical applications and the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).

Structural and Spectral Studies

- Structural and spectral studies have been conducted on thiosemicarbazones derived from compounds like 2-acetylthiophene, providing valuable information about the molecular structure and behavior of these compounds (Lima, Neto, Beraldo, Siebald, & Duncalf, 2002).

Role in Apoptosis Induction and Potential Anticancer Agents

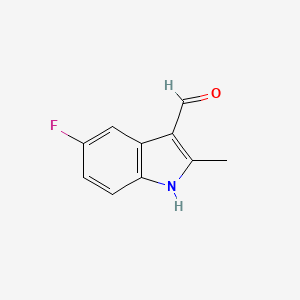

- The study of compounds structurally related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one has revealed their potential as apoptosis inducers, making them promising candidates as anticancer agents. Understanding their interaction with cellular mechanisms is vital for developing new cancer treatments (Zhang et al., 2005).

Propiedades

IUPAC Name |

1-(4-acetylthiophen-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-5(10)6-2-8(12-4-6)7(11)3-9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOHJCAZMWPEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424886 | |

| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one | |

CAS RN |

556110-53-3 | |

| Record name | 1-(4-Acetyl-2-thienyl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556110-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)